molecular formula C23H15F3N2O6 B2844808 [8-acetyloxy-4-oxo-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-7-yl] Acetate

[8-acetyloxy-4-oxo-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-7-yl] Acetate

Cat. No.: B2844808
M. Wt: 472.4 g/mol
InChI Key: XCRONNHXEKOSSG-UHFFFAOYSA-N
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Description

The compound [8-acetyloxy-4-oxo-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-7-yl] acetate is a coumarin (chromen-4-one) derivative with multiple functional modifications. Its core structure includes:

  • Position 2: A trifluoromethyl (-CF₃) group, known for enhancing metabolic stability and lipophilicity .
  • Position 3: A 1-phenylpyrazol-4-yl substituent, contributing to π-π interactions in molecular recognition .
  • Position 7: An acetate ester (-OAc), influencing solubility and hydrogen-bonding capacity .
  • Position 8: An acetyloxy group (-OAc), further modifying steric and electronic properties.

Properties

IUPAC Name

[8-acetyloxy-4-oxo-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O6/c1-12(29)32-17-9-8-16-19(31)18(14-10-27-28(11-14)15-6-4-3-5-7-15)22(23(24,25)26)34-20(16)21(17)33-13(2)30/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRONNHXEKOSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CN(N=C3)C4=CC=CC=C4)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

Table 1: Comparative Substituent Profiles
Compound (CAS/Reference) Position 2 Position 3 Position 7 Position 8 Molecular Weight (g/mol) Key Features
Target Compound CF₃ 1-Phenylpyrazol-4-yl Acetate Acetyloxy ~470 (estimated) Dual acetate groups
Ethyl ester (618879-90-6, ) CF₃ 1-Phenylpyrazol-4-yloxy Ethoxy acetate - ~450 (estimated) Ethyl ester at C7
8-Acetyl-4-methyl-2-oxo (Ev9, ) Oxo (C=O) - Acetate Acetyl 318.29 Crystallized structure
Allyl ester (637749-14-5, ) CF₃ 3-Methoxyphenoxy Allyloxy acetate - 450.40 Allyl group for reactivity
Key Observations:

Position 2 : The CF₃ group is conserved in the target compound, 618879-90-6, and 637749-14-2. Its electron-withdrawing nature may stabilize the chromen-4-one ring .

Position 7 and 8: The dual acetate/acetyloxy groups in the target compound enhance lipophilicity compared to mono-ester analogs (e.g., 618879-90-6) .

Physicochemical Properties

  • Lipophilicity : The target compound’s XLogP3 (estimated >5) is higher than 637749-14-5 (XLogP3 = 4.7) due to additional acetyloxy .
  • Molecular Weight : The target compound (~470 g/mol) exceeds typical drug-like molecules, which may limit bioavailability .

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